molecular formula C8H12N2S B2525586 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole CAS No. 1257521-56-4

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Cat. No. B2525586
Key on ui cas rn: 1257521-56-4
M. Wt: 168.26
InChI Key: ACPQVAZLVXNZMH-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

To a solution of tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate (90 mg, 0.34 mmol) in TFA/CH2Cl2 (20%, 2 mL) was stirred at rt for 1 h and concentrated to give 4-methyl-2-(pyrrolidin-3-yl)thiazole (55 mg, 98%) as a yellow oil.
Name
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)[S:5][CH:6]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:11][CH2:10][NH:9][CH2:8]2)[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
90 mg
Type
reactant
Smiles
CC=1N=C(SC1)C1CN(CC1)C(=O)OC(C)(C)C
Name
TFA CH2Cl2
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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